An In-depth Technical Guide to the Chemical Synthesis and Properties of Bentazone-Sodium
An In-depth Technical Guide to the Chemical Synthesis and Properties of Bentazone-Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bentazone-sodium, the sodium salt of the selective herbicide Bentazone (B1668011), is a widely utilized compound for the post-emergence control of broadleaf weeds in various crops. Its efficacy stems from its ability to inhibit photosynthesis in target plants. This technical guide provides a comprehensive overview of the chemical synthesis of Bentazone-sodium, its physicochemical properties, and its mode of action. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of the synthetic pathway and its biological signaling cascade to facilitate a deeper understanding for research and development professionals.
Chemical Synthesis of Bentazone-Sodium
The industrial synthesis of Bentazone typically originates from anthranilic acid or its derivatives, such as methyl anthranilate or isatoic anhydride. A common synthetic route involves the reaction of methyl anthranilate with chlorosulfonic acid and isopropylamine (B41738), followed by cyclization and acidification to yield Bentazone. The subsequent conversion to its sodium salt is a straightforward acid-base reaction.
A representative synthesis process is as follows:
-
Sulfonylation of Methyl Anthranilate: Methyl anthranilate is reacted with chlorosulfonic acid and isopropylamine in the presence of a chlorinating agent like phosgene (B1210022), diphosgene, or triphosgene, and an organic base such as triethylamine (B128534) or pyridine. This step forms the intermediate, o-isopropylamino sulfonylamino methyl benzoate.[1]
-
Cyclization: The intermediate undergoes a cyclization reaction facilitated by a sodium alkoxide, typically sodium methoxide (B1231860).[1]
-
Acidification: The cyclized product is then acidified to produce Bentazone.[1]
-
Formation of Bentazone-Sodium: Bentazone is treated with a sodium base, such as solid sodium hydroxide (B78521), in an organic solvent like toluene (B28343). The water generated during the reaction is removed to yield the high-purity Bentazone-sodium salt.[2][3]
An alternative approach starts with isatoic anhydride, which undergoes amide synthesis, sulfonation, and closed-loop synthesis reactions in a dichloroethane solvent system to produce Bentazone.[4][5] The subsequent steps involve extraction with alkaline water, concentration, crystallization, and drying to obtain Bentazone-sodium powder.[4][5]
Experimental Protocol: Synthesis of Bentazone from Methyl Anthranilate
This protocol is a generalized representation based on common synthetic methodologies.[1][6][7]
Materials:
-
Methyl anthranilate
-
Chlorosulfonic acid
-
Isopropylamine
-
Phosgene (or diphosgene/triphosgene)
-
Triethylamine
-
Dichloroethane (solvent)
-
Sodium methoxide
-
Dilute Hydrochloric acid
Procedure:
-
In a reaction vessel, dissolve methyl anthranilate and triethylamine in dichloroethane and cool the mixture to below 10°C.
-
Slowly add chlorosulfonic acid while maintaining the temperature below 35°C.
-
After stirring for 30 minutes, add isopropylamine and continue stirring for another 30 minutes.
-
Introduce phosgene into the reaction mixture, keeping the temperature below 50°C. Stir for an additional 30 minutes after the addition is complete to form o-isopropylamino sulfonylamino methyl benzoate.
-
To a separate solution of sodium methoxide in an alcohol solvent, add the intermediate from the previous step at room temperature.
-
After the cyclization reaction is complete, cool the mixture with an ice bath and slowly add dilute hydrochloric acid to precipitate the Bentazone product.
-
Filter, wash, and dry the resulting solid to obtain pure Bentazone.
Experimental Protocol: Preparation of Bentazone-Sodium Salt
This protocol is based on a common method for salt formation.[2][3]
Materials:
-
Bentazone
-
Solid Sodium Hydroxide
-
Toluene (solvent)
Procedure:
-
Add Bentazone and toluene to a reaction flask.
-
Add solid sodium hydroxide to the mixture.
-
Heat the mixture to reflux (approximately 96-110°C) and stir.
-
Continuously separate the water generated during the reaction.
-
Once no more water is produced, cool the reaction mixture to room temperature.
-
Filter the mixture to collect the solid Bentazone-sodium salt.
-
Dry the solid product to obtain high-purity Bentazone-sodium.
Visual Representation of the Synthesis Pathway
Caption: Synthetic pathway of Bentazone-sodium from Methyl Anthranilate.
Physicochemical Properties
The physicochemical properties of Bentazone and its sodium salt are crucial for their formulation, application, and environmental fate.
| Property | Bentazone | Bentazone-Sodium |
| Molecular Formula | C₁₀H₁₂N₂O₃S[8] | C₁₀H₁₁N₂NaO₃S[9] |
| Molecular Weight | 240.28 g/mol [10] | 262.26 g/mol [9] |
| Physical State | White to yellow colored crystals[11] | Slightly brown solid |
| Melting Point | 139.7 °C[10] | Not applicable (decomposes) |
| Boiling Point | Decomposes before boiling[11] | Not applicable |
| Solubility in Water | 500 mg/L at 20 °C[10] | Highly soluble (>1000 g/L)[12] |
| Solubility in Organic Solvents (g/kg at 20°C) | Acetone: 1507, Ethanol: 861, Chloroform: 180, Benzene: 33[10] | - |
| Vapor Pressure | 3.45 x 10⁻⁶ mmHg | - |
| pKa | - | - |
| UV-Vis Absorption (pH 4.4) | 225 nm, 335 nm[11] | - |
Mode of Action: Inhibition of Photosystem II
Bentazone is a selective contact herbicide that acts by inhibiting photosynthesis.[8][11][13] Its primary mode of action is the blockage of the photosynthetic electron transport chain at photosystem II (PSII).[14]
Upon application, Bentazone is absorbed by the foliage of susceptible plants.[11][14] It then translocates to the chloroplasts, the site of photosynthesis. Within the chloroplasts, Bentazone binds to the D1 quinone-binding protein in PSII.[15] This binding blocks the electron flow from PSII to plastoquinone, thereby interrupting the entire photosynthetic process.[14] The inhibition of electron transport leads to a buildup of high-energy molecules and the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death, visible as chlorosis and necrosis of the leaves.[14][15]
Signaling Pathway Diagram
Caption: Mode of action of Bentazone in inhibiting photosynthesis.
Analytical Methodologies
The determination of Bentazone and its metabolites in various matrices is essential for residue analysis and environmental monitoring. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Experimental Protocol: HPLC Analysis of Bentazone in Water
This protocol is a generalized procedure based on established methods.[16][17][18]
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by distilled water.
-
Pass the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the Bentazone from the cartridge with a suitable solvent (e.g., methanol).
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
2. HPLC-UV Analysis:
-
Column: C18 column.
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) with pH adjusted to 4.6 with phosphoric acid.[17]
-
Flow Rate: 0.8 mL/min.[17]
-
Detection: UV detector at 230 nm.[17]
-
Injection Volume: 10 µL.[18]
3. Quantification:
-
Prepare a calibration curve using standard solutions of Bentazone.
-
Quantify the Bentazone concentration in the sample by comparing its peak area to the calibration curve.
For more complex matrices or lower detection limits, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often used.[19][20]
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis, physicochemical properties, and mode of action of Bentazone-sodium. The provided experimental protocols and visual diagrams offer a practical resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of these aspects is fundamental for the development of new herbicidal formulations, the assessment of their environmental impact, and the advancement of agricultural sciences.
References
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